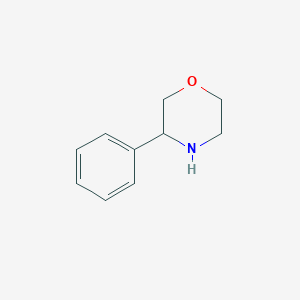

3-Phenylmorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXKVPCJBPNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930201 | |

| Record name | 3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138713-44-7 | |

| Record name | 3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-phenylmorpholine (Phenmetrazine)

An Important Note on Nomenclature: The term "3-Phenylmorpholine" can be ambiguous. This guide focuses on the well-researched stimulant drug Phenmetrazine , for which the correct IUPAC name is 3-methyl-2-phenylmorpholine [1][2]. Data for the parent compound, this compound, is sparse. Phenmetrazine is a substituted amphetamine derivative with a morpholine ring, historically used as an appetite suppressant[1].

Chemical Properties

A summary of the key chemical and physical properties of Phenmetrazine is presented below.

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-phenylmorpholine | [1][2] |

| Synonyms | Phenmetrazine, Preludin, Fenmetrazine, Oxazimedrine | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molar Mass | 177.247 g·mol⁻¹ | [1] |

| CAS Number | 134-49-6 | [1][2] |

| Melting Point | 139 °C (free base), 172-182 °C (HCl salt) | [2] |

| Boiling Point | 138-140 °C @ 12 mm Hg | [2] |

| pKa | 7.6 (for the hydrochloride salt) | [2] |

| LogP | 1.7 | [2] |

| Solubility | >5 mg/L | [2] |

Experimental Protocols

A common synthetic route to Phenmetrazine involves a three-step process starting from 2-bromopropiophenone and ethanolamine[1].

Step 1: Synthesis of the Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol)

-

Reactants: 2-bromopropiophenone and ethanolamine.

-

Procedure: The synthesis involves the reaction of alpha-bromopropiophenone with N-benzylethanolamine, followed by catalytic reduction of the intermediate ketone to N-hydroxyethyl norephedrine or norpseudoephedrine[2]. A more direct approach involves the reaction of 2-bromo-1-phenylpropan-1-one with ethanolamine.

Step 2: Formation of the Fumarate Salt

-

Reactants: The intermediate alcohol from Step 1 and fumaric acid.

-

Procedure: The intermediate alcohol is reacted with fumaric acid to form the fumarate salt[1].

Step 3: Reduction to Phenmetrazine

-

Reactants: The fumarate salt from Step 2 and sodium borohydride.

-

Procedure: The fumarate salt is reduced using sodium borohydride (NaBH₄) to yield the phenmetrazine free base[1]. The reaction mixture is typically stirred overnight at room temperature. After quenching the reaction, the product is extracted, and the solvent is removed to yield the final compound[3].

Step 4 (Optional): Formation of the Hydrochloride Salt

-

Reactants: Phenmetrazine free base and hydrochloric acid.

-

Procedure: The free base can be converted to the hydrochloride salt for improved stability and solubility by reacting it with hydrochloric acid[2].

Caption: Synthesis workflow for Phenmetrazine.

Pharmacological Signaling Pathway

Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA)[1][4]. Its mechanism of action is similar to that of amphetamine.

-

Action at Monoamine Transporters: Phenmetrazine acts as a potent substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET)[5]. It has significantly weaker effects on serotonin transporters (SERT)[1][5].

-

Neurotransmitter Release: By binding to and reversing the action of these transporters, Phenmetrazine induces the release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft[6][7].

-

Resulting Effects: The increased extracellular concentrations of dopamine and norepinephrine lead to its stimulant and anorectic (appetite-suppressing) effects[1][4]. The EC₅₀ values for inducing norepinephrine and dopamine release are reported to be in the range of 29–50 nM and 70–131 nM, respectively[1].

Caption: Mechanism of action of Phenmetrazine.

References

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

The History and Discovery of 3-Phenylmorpholine and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of 3-Phenylmorpholine and its extensive family of chemical analogs. From the initial synthesis of phenmetrazine as an anorectic agent to the exploration of a wide array of derivatives for various therapeutic applications and their emergence as research chemicals, this document details the scientific journey of this important scaffold. It includes a historical timeline, detailed synthesis protocols for key compounds, extensive quantitative pharmacological data, and in-depth descriptions of the experimental methodologies used to characterize these molecules. Furthermore, this guide elucidates the primary signaling pathways through which these compounds exert their effects and provides a thorough analysis of their structure-activity relationships.

A Historical Perspective: From Therapeutic Promise to Controlled Substances

The story of this compound and its analogs begins in the mid-20th century with the synthesis of phenmetrazine. Initially developed as a safer alternative to amphetamine for appetite suppression, its journey has been marked by therapeutic use, widespread misuse, and the subsequent exploration of a diverse range of chemical derivatives.

The Genesis: Phenmetrazine (Preludin®)

Phenmetrazine, chemically (±)-trans-3-methyl-2-phenylmorpholine, was first synthesized in the 1950s.[1][2] It was introduced to the market as an anorectic under the brand name Preludin and was prescribed for the treatment of obesity.[1][3] Its mechanism of action, primarily as a norepinephrine and dopamine releasing agent, provided effective appetite suppression with a side effect profile that was initially considered more favorable than that of amphetamine.[1][4]

However, the stimulant properties of phenmetrazine, similar to those of amphetamines, led to its widespread recreational use and abuse.[2] This high potential for abuse ultimately resulted in its classification as a controlled substance and its withdrawal from many markets.[2]

The Evolution: Phendimetrazine and Other Early Analogs

In an effort to retain the therapeutic benefits of phenmetrazine while reducing its abuse potential, a prodrug approach was taken with the development of phendimetrazine.[3][5] Phendimetrazine, the N-methylated analog of phenmetrazine, is metabolized in the body to phenmetrazine, providing a more gradual onset and sustained release of the active compound.[3] Despite this, phendimetrazine also demonstrated a significant potential for abuse and is a controlled substance.[6]

The Modern Era: A Resurgence of Interest

In recent years, there has been a renewed interest in the this compound scaffold, driven by two main factors: the search for novel therapeutics for conditions such as ADHD and smoking cessation, and the emergence of numerous analogs as "research chemicals" or "designer drugs" on the illicit market.[1][7] This has led to the synthesis and pharmacological characterization of a wide array of substituted phenylmorpholines, including halogenated and alkylated derivatives.[2][5][8]

Synthesis and Chemistry

The synthesis of this compound and its analogs typically involves the formation of the morpholine ring through the reaction of a substituted 2-aminoethanol with a substituted phenacyl halide or a related precursor.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves the reaction of a substituted 2-bromo-1-phenylethan-1-one with a substituted ethanolamine, followed by cyclization.[2]

Detailed Experimental Protocol: Synthesis of Phenmetrazine

The synthesis of phenmetrazine can be achieved through a multi-step process starting from 2-bromopropiophenone and ethanolamine.[2]

Step 1: Reaction of 2-Bromopropiophenone with Ethanolamine

-

To a solution of 2-bromopropiophenone in a suitable solvent (e.g., ethanol), an excess of ethanolamine is added.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and water.

-

The organic layer is washed, dried, and concentrated to yield the crude intermediate.

Step 2: Reduction and Cyclization

-

The crude intermediate from Step 1 is dissolved in a suitable solvent (e.g., methanol).

-

A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred for several hours and then quenched by the addition of water.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting crude product is then treated with a strong acid (e.g., concentrated sulfuric acid) to facilitate cyclization to form the morpholine ring.[2]

-

The final product, phenmetrazine, can be purified by crystallization or chromatography.

Pharmacology and Mechanism of Action

The primary pharmacological action of this compound and its analogs is the modulation of monoamine neurotransmitter systems in the central nervous system. These compounds primarily act as releasing agents and/or reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters.[1][3][4]

Monoamine Transporter Interactions

The affinity and activity of these compounds at the monoamine transporters are key determinants of their pharmacological profiles. The following tables summarize the in vitro pharmacological data for phenmetrazine and a selection of its analogs.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | 1.93 | 1.2 | >10 | [2] |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | >10 | [2] |

| 3-Methylphenmetrazine (3-MPM) | >10 | 5.2 | >10 | [2] |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | 1.1 | [2] |

| 3-Fluorophenmetrazine (3-FPM) | <2.5 | <2.5 | >80 | [4] |

| 4-Fluorophenmetrazine (4-FPM) | <2.5 | <2.5 | 88.09 | [9] |

Table 2: Monoamine Release (EC50 values in nM)

| Compound | DA EC50 (nM) | NE EC50 (nM) | 5-HT EC50 (nM) | Reference |

| Phenmetrazine | 131 | 50.4 | 7765 | [3] |

| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2558 | [8] |

Note: Lower IC50 and EC50 values indicate greater potency.

Signaling Pathways

The interaction of this compound analogs with monoamine transporters leads to an increase in the extracellular concentrations of dopamine and norepinephrine. This, in turn, activates downstream signaling cascades mediated by dopamine and adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound analogs.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.[2][10]

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) or cells stably expressing DAT, NET, or SERT.

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Test compounds and reference standards.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter and vials.

Procedure:

-

Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation or culture cells expressing the transporters to confluence.[2]

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radiolabeled neurotransmitter.

-

Initiation of Uptake: Add the synaptosome or cell suspension to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

In Vivo Locomotor Activity Assay

This assay is used to assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[11][12]

Materials:

-

Rodents (e.g., rats or mice).

-

Locomotor activity chambers equipped with infrared beams.

-

Test compound and vehicle control.

-

Syringes for administration.

Procedure:

-

Acclimation: Habituate the animals to the testing room and the locomotor activity chambers for a set period before the experiment.

-

Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

-

Testing: Immediately place the animals in the locomotor activity chambers.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) over a specific time period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data to determine the effect of the compound on locomotor activity compared to the vehicle control group.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl and morpholine rings.

-

Substitution on the Phenyl Ring: Halogenation (e.g., fluorine) or methylation of the phenyl ring can significantly alter the potency and selectivity of the compounds for the different monoamine transporters. For example, a 4-methyl substitution on the phenyl ring of phenmetrazine (4-MPM) maintains high potency at DAT while increasing potency at SERT compared to the parent compound.[2]

-

Substitution on the Morpholine Ring: Alkylation of the nitrogen atom (e.g., phendimetrazine) can create prodrugs with altered pharmacokinetic profiles.[3] Substitution at other positions on the morpholine ring can also influence activity.

Conclusion and Future Directions

The this compound scaffold has a rich history and continues to be an area of active research. While the initial promise of phenmetrazine as a safe anorectic was overshadowed by its abuse potential, the exploration of its analogs has led to a deeper understanding of the structure-activity relationships governing interactions with monoamine transporters. This knowledge is crucial for the design of new therapeutic agents with improved safety and efficacy profiles for a range of neuropsychiatric disorders. Future research will likely focus on the development of analogs with greater selectivity for specific monoamine transporters to minimize off-target effects and abuse liability. The continued investigation of this versatile chemical class holds significant promise for the future of drug discovery and development.

References

- 1. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitization to locomotor effects of methylphenidate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

(S)-3-Phenylmorpholine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (S)-3-Phenylmorpholine, a chiral molecule of interest in medicinal chemistry and drug discovery. The document consolidates key chemical data, synthesis methodologies, and biological context for researchers, scientists, and drug development professionals.

Core Compound Information

(S)-3-Phenylmorpholine is a phenylmorpholine derivative with a specific stereochemistry that is crucial for its biological activity and application as a chiral building block in the synthesis of pharmaceuticals.

| Parameter | Value | Source |

| CAS Number | 914299-79-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Description | Used as a chiral building block in the development of central nervous system agents and serotonin receptor modulators. | [2] |

| Storage | 2-8°C, protect from light. | [1][2] |

Molecular Structure

The structure of (S)-3-Phenylmorpholine features a morpholine ring with a phenyl group attached at the third position in the (S) configuration.

Chemical Identifiers:

-

SMILES: C1=CC=C([C@H]2COCCN2)C=C1[1]

-

InChI: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1

Synthesis Methodologies

A representative, non-enantioselective synthesis of a substituted N-phenylmorpholine is provided below to illustrate the general chemistry. It is important to note that this protocol would require significant adaptation, likely involving a chiral starting material or a chiral catalyst, to achieve the desired (S)-enantiomer of 3-phenylmorpholine.

General Experimental Protocol for a Substituted N-Phenylmorpholine:

-

Reaction Setup: A mixture of the appropriately substituted aniline, an excess of 2-chloroethyl ether, and a suitable base (e.g., triethylamine) is prepared. The reaction can be carried out with or without a solvent.[3]

-

Heating: The reaction mixture is heated to a temperature typically ranging from 130-180°C.[3]

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent (if used) is removed under reduced pressure. The residue is then typically partitioned between water and an organic solvent (e.g., ethyl acetate).[3]

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product may be further purified by techniques such as crystallization or column chromatography to yield the desired phenylmorpholine derivative.[3]

Biological Context and Activity

Substituted phenylmorpholines are a class of compounds known for their psychoactive properties, often acting as monoamine neurotransmitter releasing agents and/or reuptake inhibitors. These compounds have been investigated for a range of therapeutic applications, including as anorectics and for the treatment of ADHD.

The biological activity of phenylmorpholine derivatives is highly dependent on their substitution pattern and stereochemistry. For instance, 2-phenylmorpholine is a potent norepinephrine and dopamine releasing agent.[4] The introduction of a methyl group at the 3-position, as in phenmetrazine (3-methyl-2-phenylmorpholine), also results in a potent psychostimulant.[5]

While specific quantitative data for the biological activity of (S)-3-Phenylmorpholine is not widely published, it is plausible that it interacts with monoamine transporters (DAT, NET, SERT) due to its structural similarity to other active phenylmorpholines. The (S)-stereochemistry is expected to play a critical role in its binding affinity and functional activity at these targets.

Hypothesized Signaling Pathway:

Based on the known mechanism of action of related phenylmorpholine compounds, (S)-3-Phenylmorpholine is hypothesized to act as a monoamine transporter ligand. This interaction would lead to an increase in the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby modulating downstream signaling pathways.

Caption: Hypothesized interaction of (S)-3-Phenylmorpholine with monoamine transporters.

Experimental Workflows

The investigation of novel phenylmorpholine derivatives like (S)-3-Phenylmorpholine typically involves a series of in vitro and in vivo assays to characterize their pharmacological profile.

Typical Experimental Workflow for Pharmacological Characterization:

Caption: A general experimental workflow for characterizing novel phenylmorpholine compounds.

Conclusion

(S)-3-Phenylmorpholine represents a valuable chiral scaffold for the development of novel therapeutics targeting the central nervous system. Its structural relationship to known monoamine transporter ligands suggests a similar mechanism of action, although further detailed pharmacological studies are required to fully elucidate its specific biological profile. The synthetic methodologies outlined provide a general framework for its preparation, which can be adapted for enantioselective synthesis. This technical guide serves as a foundational resource for researchers interested in exploring the potential of (S)-3-Phenylmorpholine and its derivatives in drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. (S)-3-Phenylmorpholine [myskinrecipes.com]

- 3. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Phenylmorpholine hydrochloride. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This compound and its derivatives are recognized for their stimulant effects, primarily through interaction with monoamine transporters. This guide consolidates available information to serve as a foundational resource for further research and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO · HCl | [1][2] |

| Molecular Weight | 199.68 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Melting Point (4-Phenylmorpholine) | 52 - 59 °C | |

| Boiling Point (4-Phenylmorpholine) | 270 °C | |

| pKa (Phenmetrazine hydrochloride) | 7.6 | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

Experimental Protocols

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound can be adapted from general methods for the synthesis of phenylmorpholine derivatives. A plausible synthetic route involves the reaction of styrene oxide with ethanolamine, followed by cyclization. The resulting this compound free base can then be converted to its hydrochloride salt.

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol

This step involves the reaction of styrene oxide with ethanolamine.

-

Reactants: Styrene oxide, Ethanolamine

-

Solvent: A suitable protic solvent such as ethanol or methanol.

-

Procedure:

-

Dissolve styrene oxide in the chosen solvent.

-

Add an equimolar amount of ethanolamine to the solution.

-

The reaction mixture is stirred, typically at room temperature, for a period of several hours to allow for the completion of the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

-

Step 2: Cyclization to this compound

The cyclization of the amino alcohol intermediate is typically acid-catalyzed.

-

Reactant: 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol

-

Catalyst: A strong acid, such as concentrated sulfuric acid.

-

Solvent: An inert solvent like dichloromethane.

-

Procedure:

-

Dissolve the crude amino alcohol in dichloromethane.

-

Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

-

The mixture is then stirred, often overnight, allowing it to gradually warm to room temperature.

-

The reaction is quenched by carefully pouring the mixture onto ice.

-

The aqueous solution is then basified using a strong base (e.g., NaOH) to a pH above 10.

-

The this compound free base is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

-

Step 3: Conversion to this compound Hydrochloride

The final step is the formation of the hydrochloride salt.

-

Reactant: this compound (free base)

-

Reagent: Hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol).

-

Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether.

-

Procedure:

-

Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in an appropriate solvent with stirring.

-

The this compound hydrochloride will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Analytical Protocols

GC-MS is a suitable technique for the identification and quantification of this compound. Due to its polarity, derivatization may be necessary to improve its volatility and chromatographic behavior. A common derivatization for morpholines involves nitrosation.

-

Derivatization (optional but recommended):

-

Hypothetical GC-MS Parameters:

-

Instrument: Agilent GC/MS 7890/5977 or equivalent.[4]

-

Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm.[4]

-

Inlet Temperature: 270 °C.[4]

-

Injection Mode: Split (e.g., 50:1).[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

-

Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min.[4]

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-550.[3]

-

HPLC is a versatile technique for the analysis of this compound hydrochloride in various matrices. A reverse-phase method would be appropriate.

-

Hypothetical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 35 °C.[5]

-

Detector: UV detector set at a wavelength where the phenyl group shows strong absorbance (e.g., 215 nm and 265 nm).[5]

-

Injection Volume: 10 µL.

-

Biological Activity and Signaling Pathways

Substituted phenylmorpholines, such as phenmetrazine (3-methyl-2-phenylmorpholine), are known to act as monoamine releasing agents and reuptake inhibitors.[6] They primarily affect the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker effects on the serotonin transporter (SERT).[6] While specific quantitative data for the unsubstituted this compound hydrochloride is scarce, it is expected to exhibit a similar mechanism of action.

The primary biological effect of this compound is believed to be the inhibition of dopamine and norepinephrine reuptake from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

Conclusion

This compound hydrochloride is a compound of significant interest due to its structural similarity to known psychoactive substances and its potential as a research tool and pharmaceutical intermediate. This guide has summarized the available data on its physical and chemical properties, provided plausible experimental protocols for its synthesis and analysis, and outlined its likely mechanism of action. Further research is warranted to determine its precise pharmacological profile, including its affinity for and activity at monoamine transporters, and to fully elucidate its potential therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dea.gov [dea.gov]

- 5. scispace.com [scispace.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Stereoisomerism and enantiomers of 3-Phenylmorpholine

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of 3-Phenylmorpholine

Abstract

This compound, a key chemical scaffold, serves as the parent structure for compounds like phenmetrazine. Its biological activity is intrinsically linked to its stereochemistry. This document provides a detailed examination of the stereoisomerism of this compound, focusing on its enantiomers, (R)-3-Phenylmorpholine and (S)-3-Phenylmorpholine. It covers their synthesis, chiral resolution, and distinct pharmacological profiles, presenting quantitative data and detailed experimental protocols for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at the 3-position. The carbon atom at the 3-position, bonded to the phenyl group, the nitrogen atom, the oxygen atom, and a hydrogen atom, is a chiral center. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.

These enantiomers, (+)-3-phenylmorpholine and (-)-3-phenylmorpholine, possess identical physical and chemical properties in an achiral environment but exhibit different biological activities due to their specific interactions with chiral biological targets like receptors and enzymes. The N-methylated derivative of this compound is the well-known stimulant, phenmetrazine, which also exists as a pair of enantiomers with differing potencies.

Stereoisomerism and Pharmacological Significance

The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-3-Phenylmorpholine and (S)-3-Phenylmorpholine. The biological activity of these compounds primarily stems from their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Research has consistently shown that one enantiomer is significantly more potent as a norepinephrine-dopamine releasing agent. Specifically, the (+)-enantiomer of the related compound phenmetrazine is the more active isomer. The stereoselectivity of action underscores the importance of isolating and studying the individual enantiomers to understand their therapeutic potential and toxicological profiles accurately.

Quantitative Physicochemical and Pharmacological Data

The distinct properties of the enantiomers are summarized below. Data for the closely related and well-studied compound phenmetrazine is included for context, as data for the parent this compound can be sparse.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-enantiomer | (S)-enantiomer | Racemate (±) |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO |

| Molar Mass | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol |

| Chiral Descriptor | (-) | (+) | (±) |

Note: Specific rotation and melting point data for the unmethylated this compound enantiomers are not consistently reported in readily available literature, highlighting a potential area for further research. The (+)/(-) descriptors are based on the optical rotation of the corresponding phenmetrazine enantiomers.

Table 2: Comparative Pharmacological Profile (IC₅₀ values in nM)

| Compound/Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| (+)-Phenmetrazine | 25 | 16 | >10,000 |

| (-)-Phenmetrazine | 205 | 208 | >10,000 |

This data for phenmetrazine illustrates the typical ~10-fold higher potency of the (+)-enantiomer at DAT and NET compared to the (-)-enantiomer.

Experimental Protocols

Racemic Synthesis of this compound

A common method for synthesizing racemic this compound involves the reaction of styrene oxide with ethanolamine.

Protocol:

-

In a round-bottom flask, combine one equivalent of styrene oxide with 1.2 equivalents of ethanolamine in a suitable solvent such as methanol or ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then treated with concentrated sulfuric acid (H₂SO₄) at a low temperature (0-5°C) to induce cyclization.

-

The mixture is carefully heated to approximately 100°C for 1-2 hours.

-

After cooling, the reaction is quenched by slowly adding it to a beaker of crushed ice and basifying with a strong base (e.g., 50% NaOH solution) to a pH > 12.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude racemic this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Chiral Resolution using Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved by classical resolution using a chiral resolving agent, such as (+)-tartaric acid.

Protocol:

-

Dissolve the racemic this compound base in a minimal amount of a warm solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in the same warm solvent.

-

Slowly add the tartaric acid solution to the this compound solution with stirring.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization of the diastereomeric salt. One diastereomer (e.g., the salt of (+)-3-phenylmorpholine with (+)-tartaric acid) should preferentially crystallize due to lower solubility.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

To check for enantiomeric purity, a small sample of the salt is converted back to the free base and analyzed using chiral HPLC.

-

The mother liquor, now enriched in the other diastereomer, can be treated to recover the other enantiomer.

-

To recover the free base, dissolve the crystalline salt in water and basify with NaOH or Na₂CO₃.

-

Extract the free enantiomeric base with an organic solvent, dry, and evaporate the solvent.

Analytical Method: Chiral HPLC

To determine the enantiomeric excess (e.e.) of a sample, chiral High-Performance Liquid Chromatography (HPLC) is employed.

Protocol:

-

Column: A chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD-H, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 mixture of hexane:isopropanol. An amine modifier like diethylamine (DEA) is often added (e.g., 0.1%) to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for enantiomer separation and the proposed mechanism of action at the synapse.

Caption: Workflow for the resolution of racemic this compound.

Caption: Action of this compound at monoamine transporters.

3-Phenylmorpholine: A Technical Guide on its Function as a Monoamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylmorpholine, widely known as phenmetrazine, is a psychostimulant compound with a rich history of clinical use as an anorectic.[1][2] Its pharmacological activity stems from its ability to act as a monoamine releasing agent, primarily targeting the dopamine and norepinephrine systems.[1][2] This technical guide provides an in-depth analysis of this compound and its analogs, focusing on their quantitative effects on monoamine release, the experimental protocols used to characterize these effects, and the underlying molecular mechanisms.

Core Concepts: Monoamine Releasing Agents

Monoamine releasing agents are substances that promote the efflux of monoamine neurotransmitters—namely dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from presynaptic neurons into the synaptic cleft.[3] This action is distinct from that of reuptake inhibitors, which block the transporters responsible for clearing these neurotransmitters from the synapse. This compound and its derivatives are substrate-type releasers, meaning they are transported into the neuron by the monoamine transporters (DAT for dopamine, NET for norepinephrine, and SERT for serotonin).[1] Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flow, leading to a non-vesicular release of neurotransmitters.[3]

Quantitative Data on Monoamine Release

The potency and efficacy of this compound and its analogs as monoamine releasing agents are typically quantified by their half-maximal effective concentrations (EC₅₀). Lower EC₅₀ values indicate greater potency. The following tables summarize the available quantitative data for this compound (Phenmetrazine) and several of its notable analogs.

Table 1: Monoamine Releasing Activity (EC₅₀, nM) of this compound (Phenmetrazine) and its Analogs

| Compound | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) | Reference |

| Phenmetrazine | 131 | 50.4 | 7765 | [1] |

| (+)-Phenmetrazine | 87 | 62.9 | >10,000 | [4] |

| (-)-Phenmetrazine | 415 | - | >10,000 | [4] |

| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2558 | [3] |

| 2-Methylphenmetrazine (2-MPM) | - | - | - | [1] |

| 3-Methylphenmetrazine (3-MPM) | >10,000 | 5210 | >10,000 | [1] |

| 4-Methylphenmetrazine (4-MPM) | 227 | 62 | 86 | [1] |

| Pseudophenmetrazine | 1457 ((+)-enantiomer) | 514 | >10,000 | [5] |

| 3'-Chloro-analog (PAL-594) | 27 | - | 301 | [6] |

| PAL-738 | 58 | - | 23 | [6] |

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of this compound (Phenmetrazine) and its Analogs

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| Phenmetrazine | 933 | 1163 | 3575 | [1] |

| 2-Methylphenmetrazine (2-MPM) | 6586 | 2595 | 4011 | [1] |

| 4-Methylphenmetrazine (4-MPM) | 1926 | 1933 | 408 | [1] |

| 2-Fluorophenmetrazine (2-FPM) | 1.33 (µM) | 1.29 (µM) | 454 (µM) | [7] |

| 3-Fluorophenmetrazine (3-FPM) | 1.16 (µM) | 1.51 (µM) | 111.65 (µM) | [7] |

| 4-Fluorophenmetrazine (4-FPM) | 2.14 (µM) | 2.05 (µM) | 88.09 (µM) | [7] |

Experimental Protocols

The characterization of this compound and its analogs as monoamine releasing agents relies on established in vitro and in vivo experimental procedures.

In Vitro Monoamine Release Assay Using Synaptosomes

This assay provides a direct measure of a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

-

Tissue Dissection: Rapidly dissect specific brain regions from rodents (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

-

Homogenization: Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifugation: Perform a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet).

-

Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

2. Radiolabeling:

-

Pre-incubate the synaptosomes with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

3. Release Assay:

-

Aliquot the radiolabeled synaptosomes into a 96-well plate.

-

Add varying concentrations of the test compound (e.g., this compound) to the wells.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for drug-induced release.

-

Terminate the release by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove extracellular radioactivity.

4. Quantification:

-

Measure the radioactivity retained on the filters (representing the amount of unreleased neurotransmitter) using a scintillation counter.

-

Calculate the percentage of release for each drug concentration relative to the total incorporated radioactivity.

-

Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of a compound.[8]

1. Probe Implantation:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent using stereotaxic coordinates.[9]

-

Allow the animal to recover from surgery.

2. Perfusion and Sample Collection:

-

On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

3. Drug Administration and Analysis:

-

After establishing a stable baseline of neurotransmitter levels, administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter concentrations.

-

Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, norepinephrine, and serotonin.[10]

4. Data Analysis:

-

Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

-

Plot the time course of neurotransmitter changes in response to drug administration.

Visualizations

Signaling Pathway of this compound as a Monoamine Releasing Agent

Caption: Mechanism of this compound induced monoamine release.

Experimental Workflow for In Vitro Monoamine Release Assay

Caption: Workflow for the in vitro monoamine release assay.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for the in vivo microdialysis experiment.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. zenodo.org [zenodo.org]

- 5. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 6. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Substituted Phenylmorpholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylmorpholines are a class of psychoactive compounds, many of which are derivatives of the anorectic drug phenmetrazine. These compounds primarily act as monoamine reuptake inhibitors and/or releasing agents, with varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This technical guide provides a comprehensive overview of the pharmacological profile of substituted phenylmorpholines, including their structure-activity relationships, key experimental protocols for their characterization, and their effects on monoamine signaling pathways. Quantitative data on the potency and efficacy of various analogs are presented in a structured format to facilitate comparison.

Introduction

The phenylmorpholine scaffold has been a subject of medicinal chemistry research for decades, initially explored for its appetite-suppressant properties.[1][2] The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced clinically in the 1950s but was later withdrawn due to its potential for abuse.[1][2] Research into this chemical class has continued, with a focus on understanding the structure-activity relationships (SAR) that govern their potency and selectivity for monoamine transporters.[1][3] Many substituted phenylmorpholines are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs) or releasing agents (NDRAs), making them relevant for the development of treatments for conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[2][4] This guide serves as a technical resource for professionals involved in the research and development of drugs targeting the central nervous system.

Structure-Activity Relationships and Pharmacological Effects

The pharmacological activity of substituted phenylmorpholines is highly dependent on the nature and position of substituents on both the phenyl ring and the morpholine ring.[1][3]

Phenyl Ring Substitutions

Substitutions on the phenyl ring significantly influence the potency and selectivity of these compounds for the monoamine transporters. For instance, fluorination of the phenyl ring can alter the compound's activity. 3-Fluorophenmetrazine (3-FPM) and its positional isomers are potent inhibitors of DAT and NET, with weaker effects at SERT.[3] Methyl substitution on the phenyl ring also modulates activity, with 4-methylphenmetrazine (4-MPM) displaying entactogen-like properties, suggesting a greater interaction with SERT compared to 2-MPM and 3-MPM.[1][5]

Morpholine Ring Substitutions

Modifications to the morpholine ring, such as N-alkylation, can also impact the pharmacological profile. Phendimetrazine, the N-methylated analog of phenmetrazine, acts as a prodrug, being metabolized to the more active phenmetrazine.[2][6] This metabolic conversion leads to a more sustained exposure to the active compound, potentially reducing its abuse liability.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro potencies of various substituted phenylmorpholines at the dopamine, norepinephrine, and serotonin transporters. This data is essential for understanding the structure-activity relationships within this chemical class.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | 1.93 | - | - | [1] |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | - | [1] |

| 3-Methylphenmetrazine (3-MPM) | >10 | - | >10 | [1] |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | - | [1] |

| 2-Fluorophenmetrazine (2-FPM) | < 2.5 | < 2.5 | > 80 | [3] |

| 3-Fluorophenmetrazine (3-FPM) | < 2.5 | < 2.5 | > 80 | [3] |

| 4-Fluorophenmetrazine (4-FPM) | < 2.5 | < 2.5 | > 80 | [3] |

Table 2: Monoamine Release (EC50 values in nM)

| Compound | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) | Serotonin Release EC50 (nM) | Reference |

| Phenmetrazine | 131 | 50 | >10000 | [6] |

| Pseudophenmetrazine | >10000 (inhibitor) | 514 | >10000 | [6] |

Note: Data is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols

The characterization of substituted phenylmorpholines involves a series of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, NET, and SERT.

-

Materials:

-

Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells expressing the human recombinant transporters.

-

Radioligands: [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT.

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from the respective brain regions or cells.

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes.

-

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.

-

Materials:

-

Rat brain synaptosomes prepared from appropriate brain regions.

-

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.

-

Test compounds.

-

Krebs-Ringer-HEPES buffer.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate synaptosomes with the test compound or vehicle.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the synaptosomes using a scintillation counter.

-

Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To assess the effect of a substituted phenylmorpholine on extracellular dopamine and norepinephrine concentrations in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

-

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

Artificial cerebrospinal fluid (aCSF).

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.

-

Administer the test compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by substituted phenylmorpholines and a typical experimental workflow for their characterization.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered around the formidable blood-brain barrier (BBB). The design of molecules capable of traversing this selective gatekeeper while maintaining potent and selective activity at their intended neural targets requires a nuanced understanding of medicinal chemistry principles. Among the myriad of heterocyclic structures employed in this endeavor, the morpholine scaffold has emerged as a privileged motif, consistently contributing to the successful development of CNS-active pharmaceuticals. This technical guide delves into the multifaceted role of the morpholine ring in CNS drug discovery, providing a comprehensive overview of its physicochemical properties, impact on pharmacokinetic profiles, and its application in a range of CNS-targeted agents.

The Physicochemical Advantage of the Morpholine Moiety

The prevalence of the morpholine scaffold in CNS drug candidates can be attributed to its unique combination of physicochemical properties that favorably influence drug-like characteristics.[1][2][3] This six-membered saturated heterocycle, containing both an oxygen and a nitrogen atom, strikes a delicate balance between hydrophilicity and lipophilicity, a critical factor for BBB penetration.[4]

The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and interactions with biological targets.[2] The nitrogen atom, typically a weak base, possesses a pKa value that is often close to physiological pH, allowing for a degree of ionization that can aid in solubility without excessively hindering membrane permeability.[1][2] Furthermore, the flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in optimal positions for receptor binding while maintaining a low molecular weight.[1][2]

Enhancing Blood-Brain Barrier Permeability

A crucial aspect of CNS drug design is the ability of a molecule to cross the BBB. The morpholine scaffold has been repeatedly shown to improve the BBB penetration of drug candidates.[1][4] Its balanced lipophilicity and hydrogen bonding capacity contribute to this effect. The inclusion of a morpholine ring can modulate a compound's polar surface area (PSA) and lipophilicity (logP), key determinants of passive diffusion across the BBB.[5]

The Role of the Morpholine Scaffold in Approved CNS Drugs

The utility of the morpholine scaffold is underscored by its presence in a number of approved CNS drugs targeting a variety of neurological and psychiatric disorders. These drugs leverage the favorable properties of the morpholine ring to achieve their desired therapeutic effects.

Data on Approved Morpholine-Containing CNS Drugs

The following tables summarize key quantitative data for a selection of approved CNS drugs that incorporate the morpholine scaffold.

Table 1: Pharmacokinetic Parameters of Selected Morpholine-Containing CNS Drugs

| Drug | Therapeutic Class | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Metabolism |

| Moclobemide | Antidepressant (MAO-A Inhibitor) | 55-95% (increases with repeated administration)[6] | 1-2[6] | 50%[6] | Hepatic (CYP2C19, CYP2D6, CYP1A2 inhibitor)[1] |

| Reboxetine | Antidepressant (NRI) | ≥94%[7] | 12-12.5[7] | 97-98%[7] | Hepatic (CYP3A4-mediated)[7] |

| Aprepitant | Antiemetic (NK1 Receptor Antagonist) | ~60-65% | 9-13 | >95%[6] | Hepatic (primarily CYP3A4)[6] |

| Doxapram | Respiratory Stimulant | N/A (IV administration) | 2.4-4.1[8] | N/A | Hepatic[8] |

| Phendimetrazine | Anorectic (Sympathomimetic) | N/A | 19-24[9] | N/A | Hepatic (prodrug to phenmetrazine)[9] |

| Timolol | Beta-blocker (used for migraine) | N/A | 4 | N/A | Hepatic |

| Gefitinib | Antineoplastic (EGFR inhibitor) | ~60% | ~48 | ~90% | Hepatic (CYP3A4) |

Table 2: Binding Affinities and Potency of Selected Morpholine-Containing CNS Drugs

| Drug | Target | Parameter | Value |

| Moclobemide | MAO-A | IC50 | 6.1 µM[2] |

| Reboxetine | Norepinephrine Transporter (NET) | Ki | >1,000 nmol/L (for other receptors)[10] |

| Aprepitant | Neurokinin 1 (NK1) Receptor | Ki | High affinity |

| Timolol | β1/β2-adrenergic receptors | KB | 10.10 (-log M) vs. adrenaline; 9.43 (-log M) vs. noradrenaline[11] |

| Gefitinib | EGFR | IC50 | ≤1 µM (sensitive cell lines)[12] |

Signaling Pathways Modulated by Morpholine-Containing CNS Drugs

Morpholine-containing drugs exert their therapeutic effects by modulating specific signaling pathways within the CNS. Understanding these pathways is crucial for rational drug design and development.

Moclobemide and Monoamine Oxidase-A (MAO-A) Inhibition

Moclobemide is a reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO-A, moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect.

Caption: Mechanism of action of Moclobemide.

Doxapram and Respiratory Stimulation

Doxapram acts as a respiratory stimulant by stimulating chemoreceptors in the carotid bodies and aortic arch, which in turn stimulates the respiratory center in the brainstem.[13][14] This leads to an increase in tidal volume and respiratory rate.

Caption: Mechanism of action of Doxapram.

Gefitinib and the PI3K/Akt/mTOR Pathway in CNS Tumors

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has shown activity against CNS metastases from non-small cell lung cancer.[15] EGFR activation is a key driver in many cancers and leads to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which promotes cell proliferation, survival, and angiogenesis. By inhibiting EGFR, gefitinib can block these oncogenic signals.

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols relevant to the synthesis and evaluation of morpholine-containing CNS drug candidates.

General Synthesis of Moclobemide

A common laboratory synthesis of moclobemide involves the acylation of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride.

Materials:

-

4-(2-aminoethyl)morpholine

-

4-chlorobenzoyl chloride

-

Triethylamine or pyridine

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Ice bath

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-(2-aminoethyl)morpholine and a base (e.g., triethylamine) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in the same anhydrous solvent to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude moclobemide can be purified by recrystallization or column chromatography.

General Synthesis of Reboxetine

The synthesis of reboxetine is more complex due to the presence of two chiral centers. Several stereoselective synthetic routes have been developed. A common approach involves the use of a chiral starting material or a chiral catalyst to control the stereochemistry. One reported synthesis starts from (S)-3-amino-1,2-propanediol.

Key Steps in a Representative Synthesis:

-

Protection of the amino and hydroxyl groups of the chiral starting material.

-

Cyclization to form the morpholine ring.

-

Introduction of the 2-ethoxyphenoxy and phenyl groups through a series of stereocontrolled reactions.

-

Deprotection to yield the final (S,S)-reboxetine enantiomer.

The specific reagents and conditions for each step are highly dependent on the chosen synthetic strategy and are detailed in the primary literature.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a high-throughput in vitro method used to predict the passive diffusion of compounds across the blood-brain barrier.

Caption: Experimental workflow for the PAMPA-BBB assay.

Materials:

-

96-well filter plates (donor plate)

-

96-well acceptor plates

-

Porcine brain lipid extract

-

Phosphate-buffered saline (PBS)

-

Test compounds and control compounds (with known high and low BBB permeability)

-

Plate shaker

-

LC-MS/MS or UV-Vis plate reader

Procedure:

-

Prepare the Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.

-

Prepare the Donor Plate: Coat the filter membrane of the donor plate with a solution of porcine brain lipid in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer.

-

Add Test Compounds: Prepare solutions of the test compounds and controls in PBS. Add these solutions to the wells of the donor plate.

-

Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the buffer in the acceptor wells.

-

Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Calculate Permeability: The effective permeability (Pe) of the compound is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

In Vivo Brain Microdialysis in Rodents

In vivo microdialysis is a powerful technique to measure the unbound concentration of a drug in the brain extracellular fluid of a freely moving animal, providing a direct measure of BBB penetration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Anesthesia

-

Surgical instruments

-

Artificial cerebrospinal fluid (aCSF)

-

LC-MS/MS for sample analysis

Procedure:

-

Probe Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline of endogenous neurochemicals.

-

Drug Administration: Administer the test compound to the animal (e.g., via intravenous or intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

-

Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

-

Data Analysis: The unbound drug concentration in the brain can be determined from the dialysate concentration after correcting for the in vivo recovery of the probe.

Conclusion

The morpholine scaffold has unequivocally established its significance in the realm of CNS drug discovery. Its inherent physicochemical properties provide a solid foundation for designing molecules with improved solubility, metabolic stability, and, most critically, enhanced blood-brain barrier permeability. The successful application of this privileged structure in a diverse array of approved CNS drugs is a testament to its versatility and utility. As our understanding of the intricate biology of the CNS continues to evolve, the morpholine scaffold, with its proven track record and amenability to chemical modification, will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists striving to develop the next generation of therapies for neurological and psychiatric disorders. This guide has provided a comprehensive overview of the core principles and practical considerations surrounding the use of the morpholine scaffold, offering a valuable resource for researchers and drug development professionals in this challenging and rewarding field.

References

- 1. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 4. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 5. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moclobemide - Wikipedia [en.wikipedia.org]

- 7. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 10. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxapram - Wikipedia [en.wikipedia.org]

- 15. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenylmorpholine Derivatives: A Technical Guide to their Anorectic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global obesity epidemic necessitates the continued exploration of novel therapeutic interventions. Among the pharmacological strategies, centrally-acting appetite suppressants have historically played a significant role. The 3-phenylmorpholine scaffold, exemplified by compounds such as phenmetrazine and its prodrug phendimetrazine, represents a class of sympathomimetic amines with well-documented anorectic effects. This technical guide provides an in-depth overview of this compound derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), relevant experimental protocols for their evaluation, and synthetic methodologies.

Mechanism of Action: Modulating Hypothalamic Appetite Circuits

The anorectic effects of this compound derivatives are primarily attributed to their ability to act as norepinephrine-dopamine releasing agents (NDRAs) in the central nervous system.[1] This action increases the synaptic concentrations of these key neurotransmitters, particularly within the hypothalamic nuclei that form the central hub for appetite regulation.